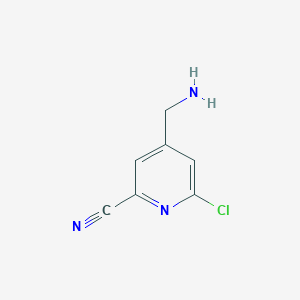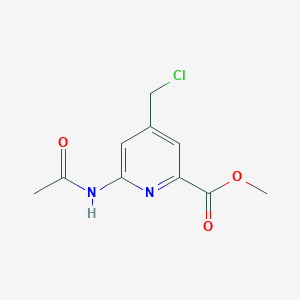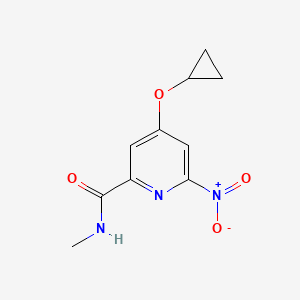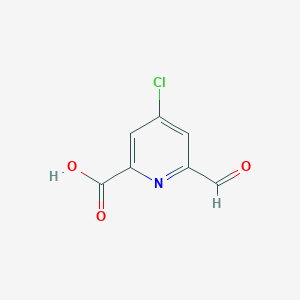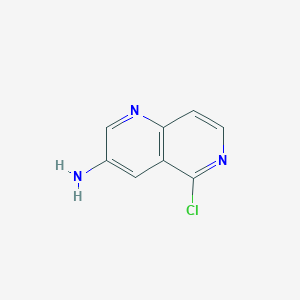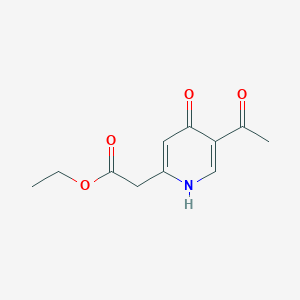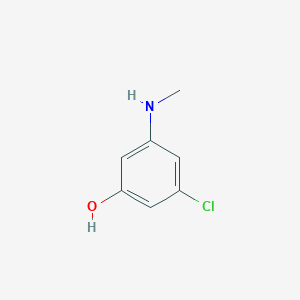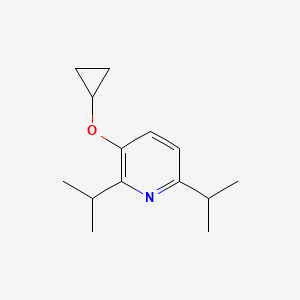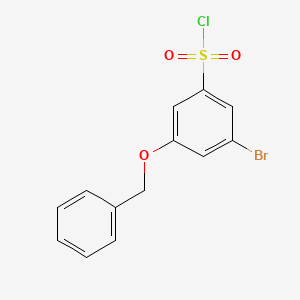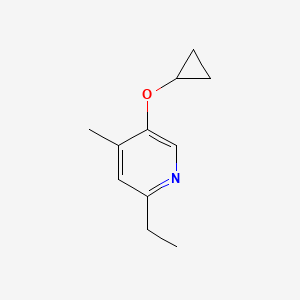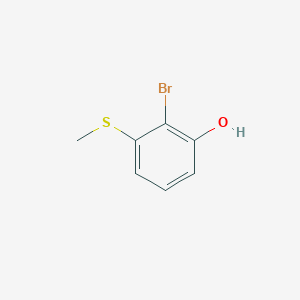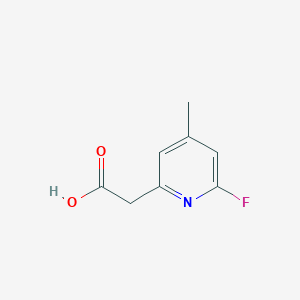
2-Fluoro-4-methylpyridine-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methylpyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-6-methylpyridine with fluorinating agents to produce 2-fluoro-6-methylpyridine, followed by further functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure selective fluorination and subsequent reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control .
化学反応の分析
Types of Reactions
2-Fluoro-4-methylpyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Typical nucleophiles include fluoride ions, hydroxylamine, and organometallic reagents.
Catalysts: Palladium and nickel catalysts are commonly used in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of substituted pyridines .
科学的研究の応用
2-Fluoro-4-methylpyridine-6-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Fluoro-4-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity towards enzymes or receptors. This can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the acetic acid moiety.
4-Methylpyridine: A methyl-substituted pyridine without fluorination.
2-Fluoro-6-methylpyridine: A closely related compound differing only by the absence of the acetic acid group.
Uniqueness
2-Fluoro-4-methylpyridine-6-acetic acid is unique due to the combination of fluorine and acetic acid functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC名 |
2-(6-fluoro-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
LJZLITAETWVFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


